LogP Value Comparison: 1-(3-Bromopyridin-2-yl)ethanone vs. Its Closest Positional Isomer
The lipophilicity of a building block, measured by its LogP value, is a key determinant of its suitability in drug discovery, influencing both its own reactivity and the predicted ADME properties of the final molecule. 1-(3-Bromopyridin-2-yl)ethanone has a predicted LogP of 1.73 . In contrast, its closest positional isomer, 3-acetyl-2-bromopyridine (CAS 84199-61-1), has a predicted LogP of 2.0467 [1]. This 0.3 log unit difference, or an approximate 2-fold difference in lipophilicity, highlights a significant variance in physicochemical properties.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.73 |
| Comparator Or Baseline | 3-Acetyl-2-bromopyridine (LogP = 2.0467) |
| Quantified Difference | ΔLogP = 0.3167 (Approximately 2-fold difference in lipophilicity) |
| Conditions | Predicted value (ACD/Labs or similar algorithm) |
Why This Matters
This difference in lipophilicity makes the target compound a potentially more suitable choice when designing compounds requiring lower lipophilicity for improved solubility and reduced off-target binding.
- [1] Molbase. 3-Acetyl-2-bromopyridine. CAS 84199-61-1. http://qiye.molbase.cn View Source
